molecular formula C11H23NO2 B3286362 Ethyl 3-(hexylamino)propanoate CAS No. 82560-65-4

Ethyl 3-(hexylamino)propanoate

Cat. No.: B3286362
CAS No.: 82560-65-4
M. Wt: 201.31 g/mol
InChI Key: YHFLDPKUDZNORT-UHFFFAOYSA-N
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Description

Ethyl 3-(hexylamino)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized by the reaction of ethyl acrylate with hexylamine, resulting in the formation of an ester linkage between the two molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(hexylamino)propanoate typically involves the aza-Michael addition reaction. This reaction occurs between a primary amine (hexylamine) and an α,β-unsaturated ester (ethyl acrylate). The reaction is catalyzed by acidic alumina under solvent-free conditions, which makes it environmentally friendly and efficient .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(hexylamino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Aqueous NaOH or HCl can be used.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Hexylamine and ethyl propanoate.

    Oxidation: Corresponding carboxylic acids and amines.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Ethyl 3-(hexylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(hexylamino)propanoate involves its interaction with various molecular targets. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of hexylamine and ethyl propanoate. These products can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different functional groups.

    Methyl butyrate: An ester with a shorter carbon chain.

    Ethyl propanoate: A simpler ester with a similar backbone structure.

Uniqueness: Ethyl 3-(hexylamino)propanoate is unique due to the presence of the hexylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

ethyl 3-(hexylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-5-6-7-9-12-10-8-11(13)14-4-2/h12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLDPKUDZNORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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